molecular formula C12H18N4O10S3 B6599510 bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid CAS No. 1803589-37-8

bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid

Cat. No.: B6599510
CAS No.: 1803589-37-8
M. Wt: 474.5 g/mol
InChI Key: VSKXURXJXDGNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid typically involves the reaction of 4-hydrazinylbenzene-1-sulfonic acid with sulfuric acid under controlled conditions. The reaction is carried out in a suitable solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

Bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

Bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinylbenzene-1-sulfonic acid: A precursor in the synthesis of bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid.

    Sulfanilic acid: Another sulfonic acid derivative with different reactivity and applications.

    Hydrazine derivatives: Compounds with similar hydrazinyl functional groups.

Uniqueness

This compound is unique due to its combination of hydrazinyl and sulfonic acid functional groups, which confer distinct reactivity and selectivity. This makes it a valuable compound for specialized research applications .

Properties

IUPAC Name

4-hydrazinylbenzenesulfonic acid;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8N2O3S.H2O4S/c2*7-8-5-1-3-6(4-2-5)12(9,10)11;1-5(2,3)4/h2*1-4,8H,7H2,(H,9,10,11);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKXURXJXDGNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)O.C1=CC(=CC=C1NN)S(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O10S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.